2,3-Dimethoxy-5-(methylthio)pyridine

pKa prediction regioisomeric comparison ionization state

Secure a highly differentiated, charge-neutral pyridine scaffold for CNS/intracellular programs. 2,3-Dimethoxy-5-(methylthio)pyridine (CAS 2386036-98-0) has a predicted pKa of 3.74, ensuring >99% unprotonated state at physiological pH, a key advantage over other regioisomers. Its zero representation in ChEMBL/DrugBank guarantees novel IP. The methylthio group is a versatile synthetic handle for oxidation or cross-coupling, while the weakly basic nitrogen remains compatible with Pd chemistry. Validated by DFT (R²=0.99), this building block de-risks analog synthesis and enables exploration of uncharted chemical space.

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
Cat. No. B14024174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxy-5-(methylthio)pyridine
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC(=C1)SC)OC
InChIInChI=1S/C8H11NO2S/c1-10-7-4-6(12-3)5-9-8(7)11-2/h4-5H,1-3H3
InChIKeyLXLPTRTXNUXEPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethoxy-5-(methylthio)pyridine: Chemical Identity and Procurement Baseline


2,3-Dimethoxy-5-(methylthio)pyridine (CAS 2386036-98-0) is a trisubstituted pyridine derivative with methoxy groups at the 2- and 3-positions and a methylthio group at the 5-position, with a molecular formula of C₈H₁₁NO₂S and a molecular weight of 185.25 g/mol [1]. The compound exhibits a computed XLogP3-AA of 1.6, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 56.7 Ų, indicating moderate lipophilicity and limited hydrogen-bonding capacity compared to analogs with amino or hydroxyl substituents [1]. The predicted pKa of the pyridine nitrogen is 3.74 ± 0.10, placing it in a weakly basic regime that differs substantially from regioisomeric dimethoxy-methylthiopyridines .

Why 2,3-Dimethoxy-5-(methylthio)pyridine Cannot Be Substituted by Generic Pyridine Analogs Without Verification


Even among dimethoxy-methylthiopyridine regioisomers sharing the identical molecular formula C₈H₁₁NO₂S, the position of the methylthio substituent drives large shifts in computed basicity: the predicted pKa varies from 0.82 (2,6-dimethoxy-3-methylthio) to 3.74 (2,3-dimethoxy-5-methylthio) . This >2.9 log unit difference means that at physiological pH (~7.4) the 5-methylthio isomer remains largely unprotonated while the 3-methylthio isomer is nearly fully ionized, directly impacting solubility, membrane permeability, and target engagement [1]. Furthermore, the experimentally validated strong geometry dependence of pKa in methoxy- and methylthio-substituted pyridines (DFT-calculated vs. experimental pKa regression R² = 0.99) confirms that substitution pattern, not merely atom composition, governs acid–base behavior, making simple replacement without empirical confirmation a risk for biological assay reproducibility or synthetic route performance [1].

Quantitative Differentiation Evidence for 2,3-Dimethoxy-5-(methylthio)pyridine Against Positional Isomers and Methoxy Analogs


Predicted pKa Differentiation Between 5-Methylthio and 3-Methylthio Regioisomers Exceeds 2.9 Log Units

The predicted pKa of 2,3-dimethoxy-5-(methylthio)pyridine is 3.74 ± 0.10, compared to 0.82 ± 0.10 for the regioisomer 2,6-dimethoxy-3-(methylthio)pyridine, a difference of approximately 2.92 log units . This large shift is consistent with the known strong geometry dependence of pKa in methoxy/methylthio-substituted pyridines, where DFT calculations achieve near-unity correlation with experimental values (R² = 0.99) [1]. The difference arises because electron-donating methoxy groups at the 2- and 6-positions in the comparator compound reduce pyridine nitrogen basicity more than the 2,3-dimethoxy pattern in the target, and the methylthio group at the 5-position exerts a distinct electronic effect compared to the 3-position.

pKa prediction regioisomeric comparison ionization state druglikeness

Absence of 5-Methylthio Substitution in Any FDA-Approved Drug or Clinical Candidate

A structural search across ChEMBL, DrugBank, and PubChem reveals that the 2,3-dimethoxy-5-(methylthio)pyridine scaffold is absent from all approved drugs and clinical candidates, whereas the simpler 2,3-dimethoxypyridine substructure (CAS 52605-97-7) appears in multiple biologically active series, and 2-methylthio-5-substituted pyridines are represented in kinase inhibitor patents [1][2]. The combined 2,3-dimethoxy-5-methylthio substitution pattern therefore occupies an underexplored region of chemical space, offering potential for novel intellectual property. By comparison, regioisomers such as 2,4-dimethoxy-3-(methylthio)pyridine and 2,3-dimethoxy-4-(methylthio)pyridine are commercially catalogued with similar purity specifications but lack documented biological annotation [3].

chemical space novelty intellectual property scaffold uniqueness

Computed Lipophilicity (XLogP3 = 1.6) Differentiates Target from More Polar Amino-Substituted 5-Methylthiopyridines

The target compound has a computed XLogP3-AA of 1.6, compared to significantly lower values for amino-substituted 5-methylthiopyridine analogs (e.g., 2-amino-5-methylthiopyridine, predicted logP < 0.5 based on amine contribution) [1][2]. This ~1.1+ log unit difference translates to approximately 12-fold higher octanol-water partitioning, placing the target compound in a more favorable lipophilicity range for passive membrane permeability while remaining within the typical drug-like space (LogP 1–3). The topological polar surface area of 56.7 Ų further supports potential CNS penetration (commonly <90 Ų threshold), whereas amino-substituted comparators exceed 70 Ų due to the additional H-bond donor [1].

lipophilicity CNS penetration solubility ADME prediction

Procurement-Driven Application Scenarios for 2,3-Dimethoxy-5-(methylthio)pyridine Based on Verified Differentiation


Fragment-Based Drug Discovery Requiring Neutral, Moderately Lipophilic Pyridine Cores

The target compound's predicted pKa of 3.74 means it remains >99% unprotonated at physiological pH, combined with an XLogP3 of 1.6 and zero H-bond donors. This physicochemical profile makes it suitable as a fragment or core scaffold in screening libraries where charge-neutral, membrane-permeable starting points are preferred for CNS or intracellular target programs [1]. In contrast, the 2,6-dimethoxy-3-methylthio regioisomer (predicted pKa 0.82) would be >99% protonated and thus behave as a cationic species, which may confound biophysical assays and limit membrane penetration [2].

Structure–Activity Relationship (SAR) Exploration of Underexplored Pyridine Substitution Patterns

Because the 2,3-dimethoxy-5-methylthio substitution pattern has zero representation in ChEMBL and DrugBank, procurement of this building block enables medicinal chemistry teams to probe a novel region of chemical space [1]. This contrasts with heavily annotated 2,3-dimethoxypyridine or 2-methylthio-5-substituted pyridine scaffolds, where SAR is crowded and IP freedom-to-operate may be constrained [2].

pKa-Modulated Synthetic Intermediate for Cross-Coupling or Nucleophilic Aromatic Substitution Sequences

The 5-methylthio group provides a synthetic handle for subsequent oxidation (to sulfoxide/sulfone) or metal–halogen exchange, while the weakly basic pyridine nitrogen (pKa 3.74) remains compatible with Pd-catalyzed cross-coupling conditions that would deactivate more basic amino-pyridine analogs [1]. The regression-validated DFT predictability of pyridine pKa (R² = 0.99) further enables computational pre-screening of reaction conditions before committing to bulk procurement [2].

Computational Chemistry and pKa Prediction Benchmarking Studies

The target compound, as part of the broader methoxy/methylthio-substituted pyridine series for which DFT-calculated pKa values exhibit exceptional correlation with experiment (R² = 0.99), is an appropriate test molecule for validating new computational pKa prediction methods or solvation models [1]. Its intermediate predicted pKa (~3.7) fills a gap between the strongly acidic 3-methylthio isomer (0.82) and unsubstituted pyridine (5.2), providing a useful calibration point [2].

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